2-{6'-AMINO-5'-CYANO-2-OXO-3'-PROPYL-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL}ACETIC ACID
Overview
Description
(6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid typically involves multi-component reactions. One common method includes the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: DMSO-HCl system
Reduction: Sodium borohydride
Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones
Major Products Formed
Scientific Research Applications
(6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial infections and oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to the transcriptional regulator protein PqsR of Pseudomonas aeruginosa, potentially inhibiting its activity . This interaction disrupts bacterial communication and biofilm formation, contributing to its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-2’-thiolates.
Pyrazole Derivatives: Compounds containing the pyrazole ring system, which exhibit similar reactivity and biological activities.
Uniqueness
(6’-amino-5’-cyano-2-oxo-3’-propyl-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid is unique due to its spirocyclic structure, which combines the indole and pyrazole rings. This unique arrangement enhances its chemical reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2-(6-amino-5-cyano-2'-oxo-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-2-5-12-15-17(23-22-12)28-16(21)11(8-20)19(15)10-6-3-4-7-13(10)24(18(19)27)9-14(25)26/h3-4,6-7H,2,5,9,21H2,1H3,(H,22,23)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSQDRFZRWMFFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC(=O)O)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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